[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
Description
BenchChem offers high-quality [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQVKDKXVMCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)thiazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, leading to applications in anticancer, anti-inflammatory, and antimicrobial therapies.[3][4] This guide focuses on a specific, functionalized derivative, 2-(4-methoxyphenyl)thiazole-5-methanol, a compound of significant interest for further exploration in drug discovery and materials science.
This document provides a comprehensive overview of the predicted physicochemical properties of 2-(4-methoxyphenyl)thiazole-5-methanol, a plausible synthetic route, and detailed protocols for its characterization. Given the limited direct experimental data for this specific molecule in publicly available literature, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust foundational resource for researchers.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental physicochemical properties. These parameters are critical in anticipating the molecule's behavior in both chemical and biological systems, influencing everything from solubility and membrane permeability to metabolic stability.
Chemical Structure
The structure of 2-(4-methoxyphenyl)thiazole-5-methanol incorporates a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methanol group.
Caption: Chemical structure of 2-(4-methoxyphenyl)thiazole-5-methanol.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-(4-methoxyphenyl)thiazole-5-methanol. These values are derived from computational models and data from analogous structures.
| Property | Predicted Value |
| Molecular Formula | C11H11NO2S |
| Molecular Weight | 221.28 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 69.6 Ų |
Synthesis and Purification
A plausible and efficient method for the synthesis of 2-(4-methoxyphenyl)thiazole-5-methanol is through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by reduction of a carboxylate intermediate. This approach offers versatility and access to a range of analogs.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(4-methoxyphenyl)thiazole-5-methanol.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate.
-
To a solution of 4-methoxythiobenzamide (1 equivalent) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction to 2-(4-methoxyphenyl)thiazole-5-methanol.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the ethyl ester from Step 1 (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 2-(4-methoxyphenyl)thiazole-5-methanol.
-
Spectroscopic and Chromatographic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for acquiring the necessary spectroscopic and chromatographic data.
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.8 (s, 2H, CH₂OH), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C-2), ~161 (Ar-C-OMe), ~145 (C-5), ~129 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~60 (CH₂OH), ~55 (OCH₃) |
| FT-IR (ATR) | ~3300 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1610 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spec (ESI+) | m/z 222.06 [M+H]⁺ |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the raw data using appropriate software to obtain the final spectra.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
-
Mass Spectrometry (MS) :
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Potential Biological Applications and Mechanistic Insights
Thiazole derivatives are known to exhibit a wide range of biological activities, with many acting as potent inhibitors of key cellular signaling pathways.[3][5][6] While 2-(4-methoxyphenyl)thiazole-5-methanol has not been extensively studied, its structural similarity to other biologically active thiazoles suggests several promising avenues for investigation, particularly in oncology.
Anticancer Potential
Many 2,4,5-trisubstituted thiazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases. For instance, derivatives with similar substitution patterns have shown inhibitory effects on VEGFR-2 and EGFR, key regulators of angiogenesis and tumor growth.[6]
Caption: Hypothesized inhibitory action on cancer signaling pathways.
Anti-inflammatory Activity
The thiazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory agents.[4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Further investigation into the potential COX-inhibitory activity of 2-(4-methoxyphenyl)thiazole-5-methanol could reveal applications in treating inflammatory disorders.
Conclusion
2-(4-methoxyphenyl)thiazole-5-methanol is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a reliable synthetic route, and standardized protocols for its characterization. The structural similarities to known bioactive compounds strongly suggest that this molecule warrants further investigation, particularly for its potential anticancer and anti-inflammatory properties. The information presented here serves as a foundational resource to facilitate and accelerate future research and development efforts centered on this versatile thiazole derivative.
References
-
Benchekroun, M., et al. (2021). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole. Available at: [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]
-
ScienceDirect. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Available at: [Link]
-
Journal of Medicinal Chemistry. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Available at: [Link]
-
Chimenti, F., et al. (2012). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. PMC. Available at: [Link]
-
SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Available at: [Link]
-
ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-5-carbonitrile. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)-5-methoxy-4-methyl-1,3-thiazole. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of [3-(4-Methoxyphenyl)-5-Isoxazolyl]methanol in R&D. Available at: [Link]
-
PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Available at: [Link]
-
Monash University. (n.d.). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Available at: [Link]
-
Scientific Forefront. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1127218-03-4 | 2-(3-Methoxyphenyl)-4-methyl-5-(p-tolyl)thiazole. Available at: [Link]
-
PubChem. (n.d.). (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one. Available at: [Link]
-
EPA. (n.d.). 4-(4-methoxyphenyl)-1,3-thiazole Properties. Available at: [Link]
Sources
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Chemical-Biological Applications of Thiazole Derivatives | Forefront in Engineering & Technology [scientificforefront.org]
- 5. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
literature review of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol analogs
An In-depth Technical Guide to the Synthesis and Biological Evaluation of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol Analogs
Executive Summary
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive literature review of analogs based on the [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol core structure. We delve into the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis, and provide detailed experimental protocols for key reactions and biological assays. The guide synthesizes structure-activity relationship (SAR) data from various studies, primarily focusing on the anticancer and antimicrobial properties of these analogs. Quantitative data on biological activity are summarized in tabular format for clear comparison, and key concepts are illustrated using diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction
The Thiazole Scaffold in Medicinal Chemistry
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, ability to participate in hydrogen bonding and pi-stacking interactions, and favorable metabolic profile make it an ideal building block for designing bioactive molecules.[3] Thiazole derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This versatility has led to their incorporation into numerous FDA-approved drugs, highlighting the therapeutic significance of this scaffold.
The [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol Core Structure
The specific scaffold of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol presents three key points for structural modification and SAR studies: the 2-aryl group, the thiazole core, and the 5-methanol substituent. The phenyl ring at the 2-position can engage in various interactions with biological targets, while the hydroxymethyl group at the 5-position provides a handle for further chemical derivatization.[4] This guide will explore how modifications at these positions influence the biological profile of the resulting analogs.
Figure 1: Key structural modification sites on the core scaffold influencing biological activity.
Synthetic Strategies
The Hantzsch Thiazole Synthesis
The most prominent and versatile method for constructing the 2,5-disubstituted thiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. The choice of these precursors is critical as it directly dictates the substitution pattern of the final product. To synthesize the target scaffold, a 4-methoxythiobenzamide is used to install the 2-(4-methoxyphenyl) group, while a 1,3-dihaloacetone derivative is required to introduce the functional handle at the C5 position, which is subsequently converted to the methanol group.
Figure 2: General workflow of the Hantzsch thiazole synthesis for the target scaffold.
Biological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
A significant body of research has focused on the development of thiazole-containing compounds as anticancer agents.[2][5] Analogs of the [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[6][7]
Structure-Activity Relationship Insights:
-
2-Aryl Group: The substitution pattern on the phenyl ring at position 2 is a critical determinant of activity. The presence of methoxy groups, particularly the 3,4,5-trimethoxy substitution found in colchicine analogs, often enhances potency. These groups are thought to improve binding to the colchicine-binding site on tubulin.[7]
-
4-Aryl Group: In 2,4-disubstituted thiazoles, para-chlorophenyl substitution has been shown to yield a better anticancer profile compared to ortho-chlorophenyl analogs.[5]
-
5-Methanol Group: The hydroxymethyl group at C5 is a valuable site for modification. Conversion to amides or linking to other heterocyclic moieties can significantly modulate cytotoxic activity.
-
Linked Thiazoles: Studies have shown that for multi-heterocyclic molecules, the presence of at least two sequentially linked thiazoles is often required for potent cytotoxic activity and apoptosis induction.[8]
Mechanism of Action: A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization.[7] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Table 1: Summary of In Vitro Anticancer Activity of Selected Thiazole Analogs
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ATCAA-1 | 2-phenyl-thiazolidine-4-carboxylic acid hexadecylamide | Leukemia (CCRF-CEM) | 0.124 | [7] |
| Compound 4a | 2-(hydrazinyl)thiazole with p-chlorophenyl at C4 | Lung (A549) | Potent | [5] |
| Compound 4d | 2-(hydrazinyl)thiazole with p-chlorophenyl at C4 | Breast (MCF-7) | Most Potent in Series | [5] |
| Thiazolo-pyrimidine 4b | 2-(pyrimidin-4-yl-amino)-4-(3,4,5-trimethoxyphenyl)thiazole | NSCLC (HOP-92) | GI: 86.28% at 10 µM | [9] |
| [3-allyl-4-(4¹-methoxyphenyl)...]amine | 2-imino-thiazole derivative | Leukemia (HL-60) | 7.5 µg/mL | [6] |
Note: IC₅₀ is the half-maximal inhibitory concentration. GI is growth inhibition percentage. Direct comparison is limited due to variations in assay conditions.
Antimicrobial Activity
Thiazole derivatives are well-established as potent antimicrobial agents, effective against a wide range of bacteria and fungi.[10][11] The core scaffold allows for systematic modifications to optimize activity and spectrum.
Structure-Activity Relationship Insights:
-
Lipophilicity: The antimicrobial potency of thiazole analogs is often correlated with their lipophilicity. Modifications that increase the partition coefficient (log P), such as extending an alkyl chain, can enhance activity up to an optimal point.[12]
-
Substitution Pattern: The position of substituents on the thiazole ring is crucial. For example, a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed better antimicrobial activity than when it was placed at the 4-position.[12]
-
Fused Ring Systems: Annelation of a benzene ring to form a benzothiazole derivative can lead to a major improvement in antimicrobial activity compared to the parent 1,3-thiazole.[3]
-
Hybrid Molecules: Clubbing the thiazole ring with other heterocyclic systems like pyrazoline or triazole has been a successful strategy to generate novel compounds with broad-spectrum antimicrobial activity.[13][14] The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial and antifungal effects.[1]
Table 2: Summary of In Vitro Antimicrobial Activity of Selected Thiazole Analogs
| Compound Class | Modification Highlights | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiazole-based Schiff bases | Schiff base linkage | S. aureus, E. coli | Active at 200 µg/mL | [10] |
| Benzo[d]thiazole derivatives | Fused benzene ring | S. aureus, E. coli, A. niger | 50 - 75 | [12] |
| 2-phenylacetamido-thiazoles | Phenylacetamido group at C2 | E. coli, S. aureus | 1.56 - 6.25 | [1] |
| Bis-thiazole hydrazones | Two thiazole rings linked via hydrazone | A. fumigatus | 0.03 | [1] |
| 2,4-disubstituted thiazoles | Various substitutions | Gram-positive & Gram-negative bacteria | Moderate to high activity | [11] |
Note: MIC is the Minimum Inhibitory Concentration. Lower values indicate higher potency.
Key Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a representative example based on common procedures.[4][15] Researchers should optimize conditions for specific substrates.
-
Reactant Preparation: Dissolve one molar equivalent of the appropriate thioamide (e.g., 4-methoxythiobenzamide) in a suitable solvent such as ethanol.
-
Addition: To the stirred solution, add dropwise one molar equivalent of the α-halocarbonyl compound (e.g., 3-chloro-2-butanone).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms (often the hydrochloride salt), it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/ether mixture) or by column chromatography on silica gel to yield the pure thiazole derivative.
Protocol for In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing cell viability.[6]
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control drug.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol scaffold and its analogs remain a highly promising area for therapeutic discovery. The literature clearly demonstrates that structural modifications to the 2-aryl and 5-methanol positions, as well as the thiazole ring itself, can yield potent anticancer and antimicrobial agents.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets and signaling pathways for the most potent analogs to move beyond phenotypic screening.
-
Rational Design: Utilizing computational modeling and docking studies to design next-generation analogs with improved potency and selectivity.
-
ADME-Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies to identify candidates with favorable drug-like properties.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer.
- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2011).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). International Journal of Pharmaceutical Sciences and Research.
- Gontijo, J. V., da Silva, A. R., & de Souza, M. V. N. (2021).
- (2-Phenyl-1,3-thiazol-5-yl)methanol. (n.d.). Benchchem.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- Kovylina, O., Zvarych, V., Zborovskii, I., Vlasenko, R., Vovk, M., & Lesyk, R. (2022). Synthesis and In Vitro Anticancer Activity of 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Chemistry, 4(1), 127-136.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Current Drug Discovery Technologies.
- The targeted compounds with anticancer activity. (n.d.). ResearchGate.
- Aly, M. H., Al-Ghorbani, M., Chebil, A., Al-Museitef, T. S., Al-Agamy, M. H., & El-Gazzar, A. B. A. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Pap, D. A., Mureșan, S., Vlase, L., Pîrnău, A., Vodnar, D. C., & Păunescu, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 332.
- Finiuk, N., Drapak, I., Zimenkovsky, B., & Klyuchivska, O. (2016). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 88(6), 94-101.
- Wang, L., Liu, Y., Li, W., Chen, L., & Li, H. (2014).
- Tanaka, H., Ohshima, E., Eto, H., Nakayama, K., & Sancilio, L. F. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.
- A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (n.d.). MedChemComm (RSC Publishing).
- Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole. (n.d.). PrepChem.com.
- Pap, D. A., Mureșan, S., Vlase, L., Pîrnău, A., Vodnar, D. C., & Păunescu, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 332.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o240.
- An, T. N. M., & Lee, K. D. (2013). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Journal of the Korean Chemical Society, 57(4), 503-510.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchemrev.com [jchemrev.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. prepchem.com [prepchem.com]
The Emerging Therapeutic Potential of 1,3-Thiazol-5-yl Methanol Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Versatile Heterocycle
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in the quest for novel therapeutics.[1][4] This technical guide delves into a specific, yet underexplored, subclass of these vital heterocycles: 1,3-thiazol-5-yl methanol compounds . While direct and extensive research on this particular scaffold is nascent, this document synthesizes the wealth of knowledge on closely related 1,3-thiazole derivatives to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the strategic considerations for their development as future drug candidates. We will extrapolate from established structure-activity relationships to predict the influence of the 5-methanol substitution, offering a forward-looking perspective for researchers in this exciting field.
The 1,3-Thiazole Scaffold: A Foundation of Diverse Biological Activity
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement imparts a unique electronic distribution, making the ring system an excellent pharmacophore capable of participating in hydrogen bonding, and van der Waals and dipole-dipole interactions.[1] Consequently, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5][6]
The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a methanol group at the 5-position, creating the 1,3-thiazol-5-yl methanol core, is a strategic modification that can significantly impact a molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile and target engagement.
Potential Biological Activities of 1,3-Thiazol-5-yl Methanol Compounds
Based on the extensive literature on substituted 1,3-thiazoles, compounds featuring the 1,3-thiazol-5-yl methanol scaffold are anticipated to exhibit a range of significant biological activities.
Antimicrobial Activity
Thiazole derivatives are well-documented for their potent antibacterial and antifungal properties.[7][8][9] The proposed mechanism for their antimicrobial action often involves the disruption of essential cellular processes in pathogens. The introduction of a hydroxymethyl group at the 5-position could enhance the antimicrobial profile by increasing the compound's hydrophilicity, potentially improving its ability to penetrate bacterial cell walls or interact with microbial enzymes.
Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The antimicrobial efficacy of thiazole derivatives is often influenced by the nature of substituents on the thiazole ring. For instance, the presence of aromatic or heteroaromatic rings at the 2- and 4-positions can significantly modulate activity. The 5-methanol group in the core scaffold could serve as a crucial hydrogen bond donor, potentially enhancing interactions with microbial targets. Further derivatization of the methanol's hydroxyl group could offer a valuable avenue for optimizing antimicrobial potency and spectrum.
Anticancer Activity
A significant body of research highlights the anticancer potential of 1,3-thiazole derivatives against various human cancer cell lines.[10][11][12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[11][12] The 1,3-thiazol-5-yl methanol scaffold could serve as a promising foundation for the development of novel anticancer agents. The hydroxyl group could be a key interaction point with protein targets or a site for metabolic activation within tumor cells.
Table 1: Anticancer Activity of Selected 1,3-Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazoles with 1,3,4-thiadiazole moiety | HepG2 | 0.82 - 1.88 | [5] |
| 2-(hydrazinyl)-1,3-thiazole derivatives | MCF-7 | 5.73 - 13.66 | [12] |
| Thiazol-5(4H)-ones | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting selective inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[6][13] The 1,3-thiazol-5-yl methanol core could be integrated into novel anti-inflammatory drug designs, with the methanol group potentially influencing interactions within the active sites of inflammatory targets.
Synthetic Strategies and Methodologies
The synthesis of 1,3-thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This typically involves the condensation of an α-haloketone with a thioamide.
General Synthesis of 1,3-Thiazol-5-yl Methanol Derivatives
A plausible synthetic route to the core scaffold could involve the following steps:
dot
Caption: General synthetic workflow for 1,3-thiazol-5-yl methanol derivatives.
Step-by-Step Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the chosen α-halo-β-hydroxyketone and thioamide in a suitable solvent, such as ethanol or isopropanol.
-
Condensation Reaction: Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it if necessary. The crude product can be isolated by filtration or extraction.
-
Purification: Purify the crude product using techniques such as recrystallization or column chromatography to obtain the desired 1,3-thiazol-5-yl methanol derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of novel 1,3-thiazol-5-yl methanol compounds, a series of standardized in vitro assays are essential.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Future Directions and Conclusion
The 1,3-thiazol-5-yl methanol scaffold represents a promising, yet largely untapped, area in medicinal chemistry. The wealth of data on the diverse biological activities of other substituted thiazoles strongly suggests that this core structure holds significant potential for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[10][14][15]
Future research should focus on the systematic synthesis and biological evaluation of a library of 1,3-thiazol-5-yl methanol derivatives. Elucidating the structure-activity relationships will be crucial for optimizing their therapeutic properties. Furthermore, in-depth mechanistic studies will be necessary to identify their molecular targets and pathways of action. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic promise of these compounds into clinical realities.
References
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). PMC. Available at: [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC. Available at: [Link]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (2017). PMC. Available at: [Link]
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie.
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI. Available at: [Link]
- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (2020). SciSpace.
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). MDPI. Available at: [Link]
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. (2022). FULIR.
- Study on the Antimicrobial Effects of Novel Thiazole Deriv
-
Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. (2008). PubMed. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]
-
1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. Available at: [Link]
-
Synthesis and Anticancer Activities of Thiazoles, 1,3‐Thiazines, and Thiazolidine Using Chitosan‐Grafted‐Poly(vinylpyridine) as Basic Catalyst. (2015). Semantic Scholar. Available at: [Link]
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025).
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC. Available at: [Link]
- Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. (2024). Iraqi Journal of Science.
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2025).
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study | MDPI [mdpi.com]
- 13. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 14. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mastering the Solubility Profile of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol: A Technical Guide for Drug Development
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Establishing a Robust Solubility Profile for Novel Thiazole Derivatives.
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of the promising, yet under-documented, compound [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.
This document moves beyond a simple recitation of methods, offering a strategic and scientifically-grounded approach to solubility assessment. As a Senior Application Scientist, the insights provided herein are forged from both established principles and field-proven experience, ensuring a narrative that is both instructive and practical for professionals in the pharmaceutical sciences.
Introduction: The Imperative of Solubility in Pharmaceutical Sciences
The journey of a drug molecule from the laboratory to the patient is fraught with challenges, with poor aqueous solubility being a primary cause of attrition in the development pipeline. A well-defined solubility profile is not merely a data point; it is a predictive tool that informs critical decisions across the entire drug development continuum. From lead optimization and preclinical assessment to formulation design and regulatory submissions, understanding how a compound behaves in various aqueous and non-aqueous environments is non-negotiable.
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol, a heterocyclic compound featuring a thiazole core, presents a chemical scaffold of significant interest in medicinal chemistry. Its structural motifs, including the methoxyphenyl group, suggest potential for diverse biological activities. However, the very features that confer therapeutic promise may also contribute to complex solubility behavior. This guide will equip the reader with the necessary knowledge and methodologies to systematically unravel the solubility characteristics of this compound and, by extension, other novel chemical entities.
Physicochemical Characterization of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
A foundational understanding of the molecule's intrinsic properties is the logical starting point for any solubility investigation. While comprehensive experimental data for this specific molecule is not widely published, we can infer certain characteristics from its structure and available information on related compounds.
| Property | Inferred/Reported Value | Source/Justification |
| Molecular Formula | C₁₁H₁₁NO₂S | Based on chemical structure |
| Molecular Weight | 221.28 g/mol | |
| Appearance | Solid | |
| Structural Features | Thiazole ring, methoxyphenyl group, primary alcohol | Chemical structure analysis |
| Ionization Potential | Likely a weak base | The thiazole ring contains a nitrogen atom that can be protonated. The pKa would need to be experimentally determined. |
The presence of both aromatic and polar functional groups suggests that the solubility of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol will be highly dependent on the nature of the solvent and the pH of the medium.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium.[2] It represents the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature and pressure, where the solid and solution phases are in equilibrium.[2] The shake-flask method is the gold-standard for its determination.[3][4]
-
Kinetic Solubility: This value is often generated in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[5][6] While useful for early-stage discovery, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by experimental parameters.[1][5]
For robust drug development, the determination of thermodynamic solubility is essential.[7]
Strategic Approach to Solubility Profiling
A comprehensive solubility profile should be built in a stepwise and logical manner. The following workflow outlines a recommended approach.
Caption: A strategic workflow for comprehensive solubility profiling.
Experimental Protocols
The following section details the methodologies for the key experiments outlined in the workflow.
Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the most reliable for determining equilibrium solubility.[3]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol to a series of vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid phase. The supernatant should then be filtered (e.g., using a 0.22 µm PVDF filter) or centrifuged to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.[10] A calibration curve with known concentrations of the compound must be prepared in the same buffer to ensure accurate quantification.[9]
-
Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by X-ray powder diffraction) to check for any changes in the crystalline form (polymorphism) during the equilibration process.[11]
pH-Solubility Profile
The solubility of ionizable compounds is highly dependent on the pH of the solution.[12] Given the potential basicity of the thiazole nitrogen, this is a critical parameter for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.
Methodology:
The shake-flask method described above should be performed across a range of pH values (e.g., from pH 1 to 10). The resulting data of solubility versus pH can be plotted. For a weakly basic compound, the solubility is expected to be higher at lower pH values where the compound is protonated and more water-soluble.[13][14] The relationship between pH, pKa, and solubility can often be described by the Henderson-Hasselbalch equation.[12][15]
Data Interpretation and Application
Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[16][17] This classification is a key component of drug development and regulatory submissions, and can be used to justify biowaivers.[18][19]
-
High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[16][20]
-
Low Solubility: The highest dose strength is not soluble in ≤ 250 mL of aqueous media over the pH range of 1.0 to 6.8.
Based on the experimentally determined solubility of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol, a preliminary BCS classification can be assigned, which will guide further development strategies.
Formulation Strategies
The solubility data will directly inform the selection of an appropriate formulation strategy.
-
BCS Class I (High Solubility, High Permeability): Conventional immediate-release oral dosage forms are typically suitable.[18]
-
BCS Class II (Low Solubility, High Permeability): Solubility enhancement techniques are often required.[17] These may include particle size reduction, salt formation (if the compound is sufficiently basic), or the use of enabling formulations such as amorphous solid dispersions or lipid-based systems.[21]
-
BCS Class III (High Solubility, Low Permeability): The focus will be on overcoming the permeability barrier.[18]
-
BCS Class IV (Low Solubility, Low Permeability): Both solubility and permeability enhancement strategies will be necessary.[18]
The solubility data in various co-solvents and biorelevant media will be invaluable for designing these advanced formulations.
Conclusion
The systematic determination of the solubility profile of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a critical and enabling step in its development as a potential therapeutic agent. By employing a logical workflow, robust experimental methodologies, and a sound understanding of the underlying physicochemical principles, researchers can generate a comprehensive data package that will de-risk the development process and pave the way for successful formulation design. This guide provides the foundational knowledge and practical protocols to achieve this essential objective.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Solubility of Things. Quantitative Analysis Techniques. [Link]
-
Wikipedia. Biopharmaceutics Classification System. [Link]
-
Patel, V. R., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Taylor, L. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics - ACS Publications. [Link]
-
Shinde, V. (2024, December 26). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Veeprho. [Link]
-
S, S., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
IQPC. Biopharmaceutical Classification System :An Account. [Link]
-
Fiveable. pH and Solubility - AP Chem. [Link]
-
GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). [Link]
-
Vovk, A., et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
ResearchGate. Solvent selection for pharmaceuticals. [Link]
-
SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Free Powerpoint Templates. solubility experimental methods.pptx. [Link]
-
Pharmaceutical Technology. (2020, November 15). Exploring Solubility Solutions. [Link]
-
Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. [Link]
-
Evotec. Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. [Link]
-
ACS Publications. (2022). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
-
SlideShare. SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]
-
Nanomedicine Research Journal. (2019). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (2018). Solubility determination of compounds of pharmaceutical interest. [Link]
-
Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]
-
Kumar, L., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]
-
ResearchGate. (2019, August 1). (PDF) Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
MDPI. (2007, August 3). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]
-
The Solubility Company. Preclinical α-FORMULATION™ Screen. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scielo.br [scielo.br]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 17. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. iqpc.com [iqpc.com]
- 21. thesolubilitycompany.com [thesolubilitycompany.com]
An In-depth Technical Guide to the History and Discovery of 2-Aryl-Thiazole-5-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, discovery, synthesis, and therapeutic applications of 2-aryl-thiazole-5-methanol derivatives. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but also the scientific rationale behind the evolution of this important class of compounds.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in the field of medicinal chemistry. First described by Hantzsch and Weber in 1887, this scaffold has demonstrated a remarkable versatility, finding its way into a multitude of biologically active compounds.[1] The unique electronic properties of the thiazole ring, arising from the interplay of the heteroatoms, allow it to engage in various non-covalent interactions with biological macromolecules, making it a "privileged structure" in drug design. Its presence in over 18 FDA-approved drugs, including anticancer agents like Dasatinib and Dabrafenib, underscores its therapeutic significance.[1][2][3] The structural diversity of thiazole derivatives is primarily achieved through substitutions at the C2, C4, and C5 positions, which significantly influences their pharmacokinetic and pharmacodynamic profiles.
Early Discoveries and the Emergence of 2-Aryl-Thiazole Derivatives
The initial explorations into thiazole chemistry laid the groundwork for the development of more complex derivatives. Early synthetic methods, such as the Hantzsch thiazole synthesis, provided a robust platform for accessing a wide array of substituted thiazoles. The introduction of an aryl group at the 2-position of the thiazole ring proved to be a pivotal step, leading to compounds with a broad spectrum of pharmacological activities.[3] Various patents and publications from the mid to late 20th century describe 2-arylthiazole derivatives with anti-inflammatory, analgesic, and antimicrobial properties.[4] These early studies often focused on derivatives with carboxylic acid or ester functionalities at the 4 or 5-positions, which were recognized for their biological potential and as valuable synthetic intermediates.[4]
The specific focus on 2-aryl-thiazole-5-methanol derivatives emerged from the broader investigation of 5-substituted thiazoles. The 5-methanol group, often accessed through the reduction of the corresponding 5-carboxylic acid or its ester, was found to be a key pharmacophoric feature in several classes of bioactive molecules. This functional group can act as a hydrogen bond donor and acceptor, contributing to enhanced binding affinity with biological targets. Furthermore, it serves as a versatile synthetic handle for further structural modifications.
Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of 2-aryl-thiazole-5-methanol derivatives has evolved significantly over the years, with modern methods offering greater efficiency and substrate scope.
Foundational Synthetic Strategies
-
Hantzsch Thiazole Synthesis: This is one of the most fundamental methods for thiazole ring formation. It typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of the target scaffold, a 2-arylthioamide can be reacted with a suitable three-carbon building block containing a halogen and a protected hydroxymethyl or carboxyl group at the appropriate position.
-
Cook-Heilborn Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[5] While not a direct route to 5-methanol derivatives, the resulting 5-amino group can be chemically transformed into the desired functionality.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated and efficient routes to 2-aryl-thiazole-5-methanol derivatives. These often involve multi-component reactions or metal-catalyzed cross-coupling reactions.
A general and efficient one-pot synthesis often starts from readily available starting materials. For instance, the reaction of an aryl nitrile with methyl cysteine can produce methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates, which can be further modified.[6] A more direct approach to the 5-substituted pattern often involves the reduction of a 5-carboxylate precursor. For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced using lithium aluminum hydride (LiAlH4) to yield the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol.[7][8]
Representative Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of 2-aryl-thiazole-5-methanol derivatives, starting from a 2-aryl-thiazole-5-carboxylic acid ester.
Caption: Generalized synthetic route to 2-aryl-thiazole-5-methanol.
Diverse Biological Activities and Therapeutic Potential
2-Aryl-thiazole-5-methanol derivatives have garnered significant attention due to their wide range of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
A substantial body of research has focused on the anticancer potential of 2-aryl-thiazole derivatives.[2][9]
-
Tubulin Polymerization Inhibition: A novel series of 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles have been identified as potent inhibitors of tubulin polymerization.[10] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The substitution at the 2-position of the thiazole ring has been shown to have a remarkable effect on the potency of these compounds.[10]
-
VEGFR-2 Inhibition: Some 2-aryl-thiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9] By blocking this signaling pathway, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Antimicrobial Activity
The thiazole scaffold is a component of many clinically used antibiotics, and novel 2-aryl-thiazole derivatives continue to be a rich source of new antimicrobial agents.[3]
-
Antibacterial Activity: Numerous studies have reported the synthesis and evaluation of 2-aryl-thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria.[6][8] For example, certain (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole derivatives have demonstrated significant inhibition against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, and Bacillus cereus.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of fatty acid synthesis in bacteria.[6]
-
Antifungal Activity: In addition to their antibacterial properties, many 2-aryl-thiazole derivatives exhibit potent antifungal activity.[7][8] They have been tested against various fungal strains, including Aspergillus niger and Candida albicans, with some compounds showing activity comparable to standard antifungal drugs.[7][8]
Other Pharmacological Activities
The therapeutic potential of 2-aryl-thiazole-5-methanol derivatives extends beyond anticancer and antimicrobial applications. Various studies have reported their efficacy as:
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aryl-thiazole-5-methanol derivatives is highly dependent on the nature and position of substituents on the aryl ring and the thiazole core. The following table summarizes some key SAR findings from the literature.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| 2-Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -F) | Often enhances antimicrobial and anticancer activity. | [7][8] |
| 2-Aryl Ring | Electron-donating groups (e.g., -OH, -OCH3) | Can influence antibacterial activity, with a 2'-hydroxy group being particularly important in some cases. | [6] |
| 2-Aryl Ring | Heterocyclic rings (e.g., thiophene, pyrazole) | Can lead to potent anticancer and antimicrobial compounds. | [7][8][10] |
| Thiazole C4-position | Small alkyl groups (e.g., -CH3) | Generally well-tolerated and can contribute to activity. | [13] |
| Thiazole C5-position | -CH2OH group | Acts as a key pharmacophore, contributing to binding and allowing for further derivatization. | [12] |
Key Experimental Protocols
To ensure the practical applicability of the information presented, this section provides representative experimental protocols.
General Procedure for the Synthesis of (2-Aryl-thiazol-5-yl)methanol
Causality: This two-step procedure is a reliable method for accessing the target compounds. The first step, a Hantzsch-type condensation, efficiently constructs the core thiazole ring. The subsequent reduction of the ester to the primary alcohol is a high-yielding transformation using a standard reducing agent like LiAlH4.
Protocol:
-
Step 1: Synthesis of Ethyl 2-aryl-thiazole-5-carboxylate.
-
To a solution of the appropriate aryl thioamide (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxopropanoate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-aryl-thiazole-5-carboxylate.
-
-
Step 2: Reduction to (2-Aryl-thiazol-5-yl)methanol.
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-aryl-thiazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, (2-aryl-thiazol-5-yl)methanol.
-
In Vitro Antiproliferative Activity (MTT Assay)
Causality: The MTT assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Future Perspectives and Conclusion
The journey of 2-aryl-thiazole-5-methanol derivatives from their initial discovery to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the thiazole scaffold, combined with the favorable properties of the 5-methanol group, has provided a fertile ground for the development of novel drug candidates.
Future research in this area is likely to focus on several key aspects:
-
Exploration of new substitution patterns: The synthesis and biological evaluation of novel analogs with diverse aryl groups and substitutions at the C4 position will continue to be a major focus.
-
Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.
-
Development of drug delivery systems: Formulations that improve the solubility, bioavailability, and targeted delivery of these compounds could enhance their therapeutic efficacy and reduce potential side effects.
References
- WO1992009279A1 - 2-arylthiazole derivative and pharmaceutical composition containing the same - Google Patents.
- US3882110A - Novel 2-alkyl-5-thiazole-carboxylic acid derivatives - Google Patents.
- Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC - PubMed Central.
- Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC.
- Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega - ACS Publications.
- Thiazole synthesis - Organic Chemistry Portal.
- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed.
- A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC.
- Thiazole Ring—A Biologically Active Scaffold - PMC.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
- Thiazole-5-methanol - Chem-Impex.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar.
- 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement.
- PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 - EPO.
- A Patent Review on Thiazole Derivatives (2008-2013) | Acta Chimica and Pharmaceutica Indica - TSI Journals.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. research.monash.edu [research.monash.edu]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1992009279A1 - 2-arylthiazole derivative and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. ias.ac.in [ias.ac.in]
Methodological & Application
functionalization of the hydroxyl group in thiazol-5-yl methanol
A Guide for Medicinal Chemistry & Process Development
Executive Summary & Strategic Importance
Thiazol-5-yl methanol (5-(hydroxymethyl)thiazole) is a privileged scaffold in antiviral drug discovery, most notably serving as the terminal pharmacophore in the HIV protease inhibitor Ritonavir and the CYP3A4 inhibitor Cobicistat .
The functionalization of this primary alcohol presents a specific set of challenges derived from the electronic nature of the thiazole ring:
-
Ring Instability: The thiazole ring is
-deficient but susceptible to ring-opening under vigorous basic conditions or strong reducing environments. -
Free Base Instability: Derivatives such as 5-(chloromethyl)thiazole are chemically unstable as free bases, rapidly polymerizing or decomposing. They must be handled as salts (e.g., hydrochlorides).
-
Nucleophilic Competition: The thiazole nitrogen (
, lone pair available) can compete with the hydroxyl group in alkylation reactions, necessitating careful pH control or protecting group strategies.
This guide details three industry-standard protocols for activating and transforming the hydroxyl group, prioritizing yield, stability, and scalability.
Decision Framework: Pathway Selection
The following decision tree outlines the optimal synthetic routes based on the desired downstream application.
Figure 1: Strategic workflow for the functionalization of thiazol-5-yl methanol.
Protocol 1: Activation via Chlorination (The "Salt Strategy")
Objective: Conversion of the hydroxyl group to a chloride leaving group. Critical Insight: Never isolate 5-(chloromethyl)thiazole as a free base. It is a potent skin irritant and chemically unstable. Always isolate and store as the hydrochloride salt .
Materials
-
Substrate: Thiazol-5-yl methanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 – 1.5 equiv) -
Solvent: Toluene or Dichloromethane (DCM)
-
Safety:
releases and gas. Use a scrubber.
Step-by-Step Methodology
-
Setup: Charge a dry reactor with thiazol-5-yl methanol suspended in Toluene (5-10 volumes). Cool the mixture to
. -
Addition: Add Thionyl Chloride dropwise over 30-60 minutes.
-
Why: Exothermic reaction control. Rapid addition can cause local overheating and ring decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (monitor by TLC/HPLC), heat to
for 2-3 hours.-
Observation: The product, 5-(chloromethyl)thiazole HCl, is insoluble in toluene and will precipitate as a solid.
-
-
Isolation: Cool the mixture to
. Filter the solid precipitate. -
Washing: Wash the filter cake with cold Toluene followed by Hexanes to remove excess thionyl chloride.
-
Drying: Vacuum dry at
.
Validation Criteria:
-
Appearance: Off-white to pale yellow hygroscopic solid.
-
1H NMR (
): Shift of the methylene protons ( ) from (alcohol) to (chloride).
Protocol 2: Activated Carbonate Synthesis (Ritonavir Linker)
Objective: Create an active ester intermediate for subsequent reaction with amines to form carbamates. This is the specific chemistry used in Ritonavir synthesis.
Materials
-
Substrate: Thiazol-5-yl methanol (1.0 equiv)
-
Reagent: p-Nitrophenyl chloroformate (1.1 equiv) OR Disuccinimidyl carbonate (DSC).
-
Base: N,N-Dimethylpyridin-4-amine (DMAP) (catalytic) + Triethylamine (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Methodology
-
Solubilization: Dissolve p-nitrophenyl chloroformate in DCM (10 vol) and cool to
. -
Base Addition: Add the catalytic DMAP and stoichiometric Triethylamine.
-
Coupling: Add a solution of thiazol-5-yl methanol in DCM dropwise to the chloroformate solution.
-
Quench: Stir at
for 2-4 hours. Quench with water.[5][6][7] -
Purification:
-
Wash organic layer with saturated
(removes p-nitrophenol byproduct) and Brine. -
Dry over
and concentrate. -
Recrystallization:[8] Often required (Ethyl Acetate/Heptane) to remove residual p-nitrophenol, which is yellow.
-
Data Summary: Activated Carbonate Yields
| Reagent | Base | Conditions | Typical Yield | Notes |
| p-Nitrophenyl Chloroformate | TEA/DMAP | 75-85% | Standard industrial route. Product is a stable solid. | |
| DSC (Disuccinimidyl Carbonate) | DIPEA | RT, MeCN | 60-75% | Milder, but DSC is more expensive. Byproduct (NHS) is water-soluble. |
Protocol 3: Oxidation to Thiazole-5-carbaldehyde
Objective: Oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Challenge: Thiazole aldehydes are reactive and prone to air oxidation.
Materials
-
Substrate: Thiazol-5-yl methanol.
-
Oxidant: Activated Manganese Dioxide (
) (10-15 equiv).-
Note: The quality of
is critical. "Activated" grade is required.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Chloroform.
Step-by-Step Methodology
-
Suspension: Suspend thiazol-5-yl methanol in DCE (10-20 vol).
-
Oxidant Addition: Add Activated
in portions.-
Ratio: A high molar excess (10:1 or 15:1) is standard for heterogeneous
oxidations to drive kinetics.
-
-
Reflux: Heat the mixture to reflux (
) for 4-12 hours.-
Monitoring: TLC usually shows a distinct UV-active spot moving to higher
.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove the manganese oxides.
-
Warning: The filter cake can be pyrophoric if dried completely. Keep wet or dispose of immediately in water.
-
-
Concentration: Evaporate the solvent under reduced pressure.
-
Storage: Store under Nitrogen/Argon at
.
Scientific Rationale & Troubleshooting
Why not use strong bases (NaH) directly on the alcohol?
While possible, direct deprotonation of the alcohol with NaH in DMF can lead to competitive deprotonation at the C2 position of the thiazole (the proton between N and S), which is relatively acidic (
-
Solution: If using NaH for etherification, use the chloride salt (Protocol 1) as the electrophile and the partner alcohol as the nucleophile, rather than making the thiazole the nucleophile.
Reaction Setup Diagram (Carbonate Synthesis)
Figure 2: Process flow for the synthesis of the activated carbonate intermediate.
References
-
Ritonavir Intermediate Synthesis (Carbonate)
-
Title: Method for preparing (5-thiazolyl) methyl-(4'-nitryl) phenyl carbonic ether hydrochloride.[8]
- Source: P
- URL
-
-
Chlorination Protocol (Salt Formation)
-
Oxidation Methodology
- General Thiazole Chemistry: Title: 5-(Chloromethyl)thiazole hydrochloride Safety Data Sheet. Source: Sigma-Aldrich / Merck.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102532123A - Thiazole-5-methanamide compound and preparation method, medicinal composition and application thereof - Google Patents [patents.google.com]
- 4. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. CN102070554A - Method for preparing (5-thiazolyl) methyl-(4'-nitryl) phenyl carbonic ether hydrochloride - Google Patents [patents.google.com]
- 9. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 10. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 11. CN104119291A - Method for preparing 2-chlorine-5 chloromethyl thiazole - Google Patents [patents.google.com]
- 12. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]
- 13. adipogen.com [adipogen.com]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
protecting groups for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol synthesis
Application Note & Protocol Guide
Topic: Strategic Use of Protecting Groups in the Synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis often involves the construction of the thiazole ring, followed by functional group manipulations to install the C5-hydroxymethyl group. A common and efficient route proceeds via the Hantzsch thiazole synthesis, which condenses a thioamide with an α-haloketone.[1][2] Subsequent reduction of a C5-ester or C5-aldehyde intermediate yields the target primary alcohol.
The primary hydroxyl group in the target molecule is a reactive nucleophile and can interfere with many common synthetic transformations, such as organometallic reactions or those requiring strongly basic conditions.[3] Therefore, a robust protecting group strategy is essential for a successful multi-step synthesis. This guide provides a detailed analysis and experimentally-validated protocols for the selection, installation, and removal of suitable protecting groups for the primary alcohol of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.
Strategic Selection of a Hydroxyl Protecting Group
The ideal protecting group should be:
-
Easy to install in high yield.[4]
-
Stable to the conditions of subsequent reaction steps.[4]
-
Readily removed under mild conditions that do not affect other functional groups in the molecule.[4]
For the synthesis of derivatives of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol, two classes of protecting groups are particularly effective: Silyl Ethers and Acetals (MOM Ethers) . The choice between them depends on the planned downstream synthetic route.
Silyl Ethers: The TBDMS Group
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used protecting groups for alcohols.[5] Its popularity is due to its ease of installation, general stability, and selective removal.[5][6]
Causality Behind the Choice: The steric bulk of the tert-butyl group confers significant stability. TBDMS ethers are resistant to a wide range of non-acidic conditions, including many oxidizing and reducing agents, organometallic reagents (e.g., Grignard, organolithiums), and basic conditions.[5][6] This makes it an excellent choice if subsequent steps involve such reagents. Deprotection is typically achieved with a fluoride ion source, which has a high affinity for silicon, ensuring selective cleavage without affecting other parts of the molecule.[7][8]
Acetals: The MOM Group
The methoxymethyl (MOM) ether is another excellent choice for protecting alcohols. It forms an acetal which is stable under a variety of conditions, particularly strongly basic and weakly acidic media.[9][10]
Causality Behind the Choice: MOM ethers are stable to nucleophiles and bases, making them suitable for reactions involving Grignard reagents or metal hydrides.[11] However, they are sensitive to acids.[11][12] Deprotection is typically achieved under acidic conditions.[10] This orthogonality to the fluoride-based deprotection of silyl ethers allows for selective deprotection strategies in more complex molecules.[4]
Comparative Overview of Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| tert-Butyldimethylsilyl Ether | TBDMS / TBS | TBDMS-Cl, Imidazole, DMF[5][8] | TBAF, THF[7][13] or Mild Acid (e.g., Acetic Acid)[8] | Stable to base, oxidants, reductants. Labile to acid and fluoride.[5][14] | High selectivity for primary alcohols, robust, clean fluoride-mediated deprotection.[5] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, DCM[15][16] | Acidic Hydrolysis (e.g., HCl in MeOH)[10][11] | Stable to base, nucleophiles, many redox reagents. Labile to Lewis and Brønsted acids.[11][16] | Stable in basic/nucleophilic environments. Orthogonal to silyl ether deprotection.[10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the protection and deprotection of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol. The synthesis begins with the reduction of a suitable precursor, ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate.
Workflow Overview
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. academic.oup.com [academic.oup.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. adichemistry.com [adichemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Advanced Solvent Selection for Thiazole Methanol Reactions
Executive Summary
Thiazole methanols are linchpin intermediates in the synthesis of antiretrovirals (e.g., Ritonavir, Cobicistat) and antineoplastic agents (e.g., Dasatinib). Historically, the synthesis and functionalization of these moieties relied heavily on dichloromethane (DCM) and tetrahydrofuran (THF). However, scale-up failures and environmental regulations have forced a paradigm shift.[1]
This guide details the transition to 2-Methyltetrahydrofuran (2-MeTHF) and Ethanol/Water systems.[1] These solvents not only align with Green Chemistry Principle #5 but offer superior process stability—specifically by preventing the catastrophic ring fragmentation of thiazolyllithium species observed in THF.[1]
Critical Analysis: The Solvent-Mechanism Interface[1]
The Lithiation Trap (THF vs. 2-MeTHF)
The functionalization of the thiazole C-2 position via lithiation is the most common route to 2-(hydroxymethyl)thiazoles.[1] In classical protocols using THF, this reaction is treacherous.
-
The Failure Mode: 2-Lithio-thiazoles are thermally unstable.[1] In THF, they exist in equilibrium with open-chain isomers.[1] Furthermore, THF itself is susceptible to deprotonation by n-BuLi at the
-position, leading to a [3+2] retro-cycloaddition that generates ethylene and the enolate of acetaldehyde.[1] This decomposition is rapid ( min at 35°C).[1][2][3] -
The 2-MeTHF Advantage: The steric bulk of the methyl group in 2-MeTHF protects the
-protons from abstraction.[1] This extends the half-life of organolithium species significantly ( min at 35°C), allowing for higher temperature operations (0°C to -20°C instead of -78°C) and cleaner impurity profiles.[1]
The Hantzsch Solvation Paradox
For de novo synthesis of thiazole alcohols (e.g., via Hantzsch condensation), the challenge is solubility vs. regioselectivity.
-
Hydrophobic Solvents (Toluene): Drive dehydration but fail to solubilize polar thioamide precursors.[1]
-
Protophilic Solvents (EtOH/Water): Excellent for solubilizing thiourea derivatives.[1] Recent data confirms that ultrasonic irradiation in 50:50 EtOH/Water provides higher yields than refluxing in pure ethanol, likely due to cavitation effects enhancing mass transfer without thermal degradation.
Decision Framework: Solvent Selection
The following decision tree guides the selection of solvents based on the specific reaction class involving thiazole methanols.
Figure 1: Solvent selection logic for thiazole chemistry. Green nodes indicate recommended pathways; Red nodes indicate legacy methods to avoid.
Experimental Protocols
Protocol A: High-Stability Synthesis of 2-(Hydroxymethyl)thiazole
Objective: Synthesis of 2-(hydroxymethyl)thiazole via C-2 lithiation using 2-MeTHF to avoid cryogenic conditions (-78°C).
Materials:
-
Thiazole (1.0 eq)
-
n-Butyllithium (1.2 eq, 2.5M in hexanes)
-
Paraformaldehyde (1.5 eq, dried)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[1]
-
Quench: Saturated NH₄Cl[1]
Workflow:
-
Solvent Prep: Charge reaction vessel with 2-MeTHF. Ensure water content <200 ppm (Karl Fischer).[1]
-
Cooling: Cool solvent to -20°C . Note: Standard THF protocols require -78°C. The stability of 2-MeTHF allows this energy-saving modification.[1]
-
Substrate Addition: Add Thiazole (1.0 eq) under N₂ atmosphere.
-
Metallation: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature < -10°C.
-
Checkpoint: Stir for 45 minutes at -20°C. The solution will turn dark/orange. In 2-MeTHF, the lithiated species is stable for >2 hours at this temperature.[1]
-
-
Electrophile Addition: Add Paraformaldehyde (suspended in 2-MeTHF) in one portion.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Add sat. NH₄Cl slowly.[1]
-
Phase Separation: Stop stirring.
-
Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.
Yield Comparison:
| Solvent System | Temperature | Lithiation Time | Yield | Note |
|---|---|---|---|---|
| THF (Legacy) | -78°C | 30 min | 65-70% | Requires cryogenic cooling; emulsion prone.[1] |
| 2-MeTHF | -20°C | 60 min | 88-92% | Scalable; Direct phase separation. |[1]
Protocol B: Green Hantzsch Synthesis of Thiazole Intermediates
Objective: Synthesis of 2-amino-4-hydroxymethylthiazole derivatives using an aqueous-organic cavitation method.
Materials:
-
1,3-Dichloroacetone (or relevant
-haloketone)[1] -
Solvent: Ethanol : Water (1:1 v/v) [1]
-
Catalyst: None (or Silica-supported Tungstosilisic acid for difficult substrates)[1]
Workflow:
-
Dissolution: Dissolve thiourea (1.1 eq) in 50:50 EtOH/Water at room temperature.
-
Addition: Add
-haloketone (1.0 eq).[1] -
Activation: Place the reaction vessel in an ultrasonic bath (35-40 kHz).
-
Reaction: Sonicate for 20–40 minutes. Monitor by TLC (EtOAc:Heptane).[1][12]
-
Workup:
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Ring Fragmentation | Lithiation temperature too high in THF. | Switch solvent to 2-MeTHF . If using THF, strictly maintain T < -70°C. |
| Emulsions during Workup | THF/Water miscibility.[1] | Do not use THF for extraction.[1] Add CPME or 2-MeTHF to induce phase break.[1] Add brine to increase ionic strength.[1] |
| Low Yield (Hantzsch) | Retro-aldol of hydroxymethyl group.[1] | Avoid strong bases (NaOH) during workup.[1] Use mild bases (NaHCO₃) and avoid high-heat reflux; use ultrasound .[1] |
| Peroxide Detection | Ether solvent aging.[1] | CPME has very low peroxide formation rates compared to THF/Diisopropyl ether.[1] Use CPME for storage-sensitive steps. |
References
-
Pace, V., et al. (2012).[13] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[1][3][13][14] Australian Journal of Chemistry.[1][13] Link
-
Aycock, D. F. (2007).[1][4] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.[1][4][13] Organic Process Research & Development.[1][4] Link
-
Taygerly, J. P., et al. (2012).[9] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry.[1][9][12][13][14] Link
-
Siddiqui, et al. (2022).[1] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. NIH/PubMed Central.[1] Link
-
Sigma-Aldrich. (2025).[1] Greener Solvent Alternatives: 2-MeTHF and CPME.[1][14]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. datapdf.com [datapdf.com]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 11. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 12. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-(4-methoxyphenyl)thiazole Derivatives
Welcome to the technical support center for the purification of 2-(4-methoxyphenyl)thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize recrystallization as a primary method for purifying these valuable heterocyclic compounds. Here, we address common challenges and provide systematic, field-proven solutions to streamline your workflow and enhance product purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational principles of selecting an appropriate solvent system for the recrystallization of 2-(4-methoxyphenyl)thiazole and its analogs.
Q1: What are the ideal characteristics of a recrystallization solvent for this class of compounds?
An ideal solvent for recrystallizing 2-(4-methoxyphenyl)thiazole derivatives should meet four primary criteria[1][2][3]:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.
-
Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.
-
Favorable Impurity Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[2][3]
-
Inertness and Volatility: The solvent must not react with the compound and should have a relatively low boiling point to be easily removed from the final crystalline product.[3][4]
The 2-(4-methoxyphenyl)thiazole core is moderately polar. Therefore, the principle of "like dissolves like" suggests that solvents of intermediate polarity, such as alcohols or ethyl acetate, are excellent starting points.[4]
Q2: Which single solvents are recommended as a starting point?
Based on reports for similar 2-arylthiazole and benzothiazole structures, the following solvents are highly recommended for initial screening:
-
Ethanol (EtOH): Often used for recrystallizing a wide range of thiazole derivatives.[5][6][7] It provides a good balance of polarity and has a convenient boiling point (78 °C).
-
Methanol (MeOH): A more polar alternative to ethanol, useful if the compound has poor solubility in hot ethanol. A successful recrystallization of a related 2-(4-methoxyphenyl)benzothiazole in methanol has been reported.[8]
-
Isopropanol (IPA): Less polar than ethanol and can sometimes offer a better solubility differential between hot and cold conditions.
-
Ethyl Acetate (EtOAc): A moderately polar solvent that can be effective, often used in mixed-solvent systems with a non-polar solvent like hexane.[9]
Data Summary: Properties of Common Solvents
The choice of solvent is critical and should be guided by its physical properties. The table below summarizes key parameters for common laboratory solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100 | 10.2 | 80.1 | Good for highly polar compounds or as an anti-solvent. |
| Methanol | 65 | 5.1 | 33.0 | Highly polar protic solvent. |
| Ethanol | 78 | 4.3 | 24.5 | Versatile, moderately polar protic solvent. |
| Isopropanol | 82 | 3.9 | 19.9 | Less polar than ethanol. |
| Acetone | 56 | 5.1 | 21.0 | Polar aprotic solvent, good dissolving power. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity, often used in solvent pairs. |
| Dichloromethane | 40 | 3.1 | 9.1 | Low boiling point, use with caution. |
| Toluene | 111 | 2.4 | 2.4 | Non-polar aromatic, high boiling point. |
| Hexane | 69 | 0.1 | 1.9 | Very non-polar, often used as an anti-solvent. |
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.
Q3: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.[4][10][11][12] This phenomenon is common when the melting point of the solute is lower than the boiling point of the chosen solvent or when the solution is too concentrated.[1][11] The resulting oil often traps impurities, defeating the purpose of recrystallization.[12][13]
Solutions:
-
Add More Solvent: The most direct solution is to heat the mixture to redissolve the oil and then add more hot solvent to lower the saturation point.[4][11] Upon slow cooling, the solution will now reach saturation at a lower temperature, which may be below the compound's melting point, allowing for proper crystal formation.
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent. If you are using toluene (BP 111 °C), consider switching to ethanol (BP 78 °C).
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor," miscible solvent (an anti-solvent, e.g., water or hexane) dropwise to the hot solution until persistent cloudiness (turbidity) appears.[14][15] Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[14][15] This technique effectively lowers the solubility of your compound at elevated temperatures, promoting crystallization.
-
Promote Slow Cooling: Rapid cooling encourages oiling out.[16] After achieving a saturated solution, allow the flask to cool slowly on the benchtop, insulated with a towel, before moving it to an ice bath.
Q4: My compound will not dissolve, even in a large volume of boiling solvent. What are my options?
Causality: This indicates that the solvent is too "poor" or non-polar for your compound. The intermolecular forces within the crystal lattice of your compound are stronger than the forces of interaction with the solvent.
Solutions:
-
Switch to a More Polar Solvent: If you started with a non-polar solvent like hexane or toluene, move to a more polar option like ethyl acetate or an alcohol (ethanol, methanol).[4]
-
Employ a Mixed-Solvent System: This is often the most effective strategy for compounds with challenging solubility. Dissolve your compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, add a less polar or more polar anti-solvent (e.g., hexane or water, respectively) until turbidity is achieved.[14][17]
-
Verify Compound Identity: Before investing significant time, confirm the identity and purity of your starting material via TLC or melting point. Highly insoluble impurities could be preventing your target compound from dissolving.
Q5: I have very low recovery of my purified crystals. What went wrong?
Causality: Low recovery is one of the most common issues in recrystallization. The primary causes are using too much solvent, cooling the solution too rapidly, or premature filtration.[16][18]
Solutions:
-
Reduce Solvent Volume: The most frequent error is using an excess of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[16][18][19] If you have a clear solution with no crystals after cooling, you can gently heat the solution to boil off some of the solvent to re-establish saturation.[19]
-
Ensure Adequate Cooling: Make sure your flask has spent sufficient time in an ice-water bath (typically 15-20 minutes) to maximize precipitation.
-
Induce Crystallization: If the solution is supersaturated, crystallization may not initiate. Try scratching the inner wall of the flask with a glass rod at the meniscus or adding a "seed crystal" from a previous batch.[4][16][18]
-
Check the Mother Liquor: After filtration, you can try to concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q6: My final product is still impure after recrystallization. What can I do?
Causality: This can happen if the chosen solvent has a similar solubility profile for both your compound and the impurity. It can also occur if crystallization happens too quickly, trapping impurities within the crystal lattice.
Solutions:
-
Change the Solvent: The impurity may be less soluble in a different solvent system. Perform small-scale solubility tests to find a solvent that maximizes the solubility difference between your product and the contaminant.
-
Ensure Slow Crystal Growth: Rapid crystal formation from a supersaturated solution can trap solvent and impurities.[13] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Do not disturb the flask during this initial cooling period.
-
Perform a Second Recrystallization: A second recrystallization in the same or a different solvent system can significantly improve purity, albeit with some loss of yield.
-
Consider an Adsorbent: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use charcoal sparingly, as it can also adsorb your product.[4]
Part 3: Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-(4-methoxyphenyl)thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding the solvent in small portions until the solid just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization and filter the hot solution through a pre-warmed funnel with fluted filter paper.[10][15]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the crystals in a vacuum oven or air dry until the solvent has completely evaporated.[18]
Workflow Diagram: Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Workflow Diagram: Solvent Selection Decision Tree
This diagram outlines the logical steps for selecting an appropriate recrystallization solvent.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved February 24, 2026, from [Link]
-
Recrystallization. (n.d.). Lampman, G. M., Kriz, G. S., & Engel, R. G. Retrieved February 24, 2026, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 24, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved February 24, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 24, 2026, from [Link]
-
Mixed Solvent Recrystallization. (n.d.). Jasperse, C. Retrieved February 24, 2026, from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved February 24, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved February 24, 2026, from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 24, 2026, from [Link]
-
Recrystallization method. (n.d.). Retrieved February 24, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 24, 2026, from [Link]
-
What should you do if you don't recover any crystals after recrystallization? (2024, February 7). Brainly. Retrieved February 24, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved February 24, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 24, 2026, from [Link]
- 2-arylthiazole derivative and pharmaceutical composition containing the same. (1992). Google Patents.
-
How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved February 24, 2026, from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007, August 3). MDPI. Retrieved February 24, 2026, from [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2019, September 21). MDPI. Retrieved February 24, 2026, from [Link]
-
2-(4-Methoxyphenyl)benzothiazole. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Thiazole, 2-amino-4-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. (2024, November 21). MDPI. Retrieved February 24, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. WO1992009279A1 - 2-arylthiazole derivative and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. brainly.com [brainly.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Predicted 1H NMR Spectrum
The predicted 1H NMR spectrum of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is detailed in Table 1. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS), with the typical solvent being deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
Table 1: Predicted 1H NMR Data for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| a | 7.80 - 7.90 | Doublet (d) | 2H | H-2', H-6' (Aromatic) |
| b | 7.70 - 7.80 | Singlet (s) | 1H | H-4 (Thiazole) |
| c | 6.90 - 7.00 | Doublet (d) | 2H | H-3', H-5' (Aromatic) |
| d | 4.80 - 4.90 | Singlet (s) | 2H | -CH2OH |
| e | 3.80 - 3.90 | Singlet (s) | 3H | -OCH3 |
| f | ~2.5 - 4.0 | Broad Singlet | 1H | -OH |
In-Depth Signal Analysis and Comparative Justification
The predicted spectrum is derived from the additive effects of the substituents on the core thiazole and phenyl rings. The rationale for the assignment of each signal is provided below, supported by experimental data from analogous compounds.
The Aromatic Protons (H-2', H-6', H-3', H-5')
The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H-2' and H-6' (Signal a): These protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift. In the analogous compound, 2-(4-methoxyphenyl)benzo[d]thiazole, the corresponding protons appear at approximately 8.04 ppm[1]. A similar downfield shift is expected for the target molecule.
-
H-3' and H-5' (Signal c): These protons are ortho to the electron-donating methoxy group, resulting in an upfield shift compared to unsubstituted benzene. Experimental data for various compounds containing a 4-methoxyphenyl moiety consistently show these protons in the range of 6.9-7.1 ppm[2].
The Thiazole Proton (H-4)
The chemical shift of the proton on the thiazole ring is influenced by the nature and position of its substituents.
-
Signal b: The proton at the C4 position of the thiazole ring is expected to be a singlet. In unsubstituted thiazole, the H4 and H5 protons appear at approximately 7.99 and 7.44 ppm, respectively, in CDCl3[3]. The presence of a hydroxymethyl group at C5 and an aryl group at C2 will influence the electronic environment. In similar 2-aryl-5-substituted thiazole derivatives, the H4 proton typically appears as a singlet in the range of 7.5-8.0 ppm. For instance, in a series of 2-(pyrazol-1-yl)thiazole derivatives, the thiazole proton signal is observed as a singlet around 7.8-7.9 ppm[4].
The Methylene and Methanol Protons (-CH2OH)
The hydroxymethyl group at the C5 position of the thiazole ring gives rise to two distinct signals.
-
Signal d (-CH2-): The two protons of the methylene group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift is influenced by the adjacent thiazole ring and the hydroxyl group. In similar structures with a hydroxymethyl group attached to a heterocyclic ring, this signal is typically found between 4.5 and 5.0 ppm.
-
Signal f (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from approximately 2.5 to 4.0 ppm and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.
The Methoxy Protons (-OCH3)
-
Signal e: The three protons of the methoxy group are expected to be a sharp singlet. In numerous compounds containing a 4-methoxyphenyl group, this signal consistently appears in the region of 3.8-3.9 ppm[2][5].
Experimental Protocols
For researchers aiming to synthesize and characterize [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol, a standard 1H NMR experimental protocol is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
NMR Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS signal at 0 ppm.
Visualization of the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol with the assigned protons.
Caption: Molecular structure with proton assignments for 1H NMR interpretation.
Conclusion
The interpretation of the 1H NMR spectrum of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a critical step in its structural verification. By leveraging a comparative analysis with structurally similar compounds, a reliable prediction of the spectrum can be made. This guide provides a detailed breakdown of the expected chemical shifts, multiplicities, and integrations, along with the underlying electronic and structural rationale. Researchers can utilize this information to aid in the identification and characterization of this and related heterocyclic molecules in their drug discovery and development endeavors.
References
-
Gup, R., et al. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(6), 1327-1343. [Link]
-
Bolea, V., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]
-
Yüksek, M. F., & Gökçe, M. (2020). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-832. [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 63(1), 3829-3839. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
mass spectrometry fragmentation of methoxyphenyl thiazoles
Title: Comparative Guide to Mass Spectrometry Fragmentation: Methoxyphenyl Thiazole Isomers Subtitle: Distinguishing Ortho-, Meta-, and Para-Substituted Derivatives via EI and ESI-MS/MS Pathways
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of methoxyphenyl thiazoles , a critical scaffold in medicinal chemistry (e.g., in antioxidant and anti-inflammatory drug candidates).
We objectively compare the fragmentation dynamics of 2-(methoxyphenyl)thiazole isomers across two primary dimensions:
-
Ionization Source: Electron Ionization (EI) vs. Electrospray Ionization (ESI-CID).
-
Structural Isomerism: The mechanistic divergence between ortho- and para- substitution patterns.
Key Finding: While para- isomers predominantly undergo methyl radical loss (
Part 1: Mechanistic Foundations & Causality
To interpret the spectra accurately, one must understand the driving forces behind the bond cleavages. The thiazole ring is aromatic but electron-deficient at the C2 position, making it susceptible to specific ring-opening mechanisms.
The Primary Cleavage Pathways
Regardless of the ionization method, two core mechanisms dominate the fragmentation of the thiazole core:
-
Retro-Diels-Alder (RDA) Cleavage: The thiazole ring undergoes scission at the C-S and C-N bonds. This is the "fingerprint" mechanism for thiazoles.
-
Substituent-Driven Fragmentation: The methoxy group (
) directs fragmentation based on its position relative to the thiazole nitrogen.
Comparative Analysis: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy State | Hard Ionization (70 eV). Generates radical cations ( | Soft Ionization . Generates protonated molecules ( |
| Dominant Species | Odd-electron species. | Even-electron species (Closed shell). |
| Fragmentation Trigger | Spontaneous, extensive fragmentation upon ionization. | Requires Collision Induced Dissociation (CID) to impart internal energy. |
| Key Mechanism | Favors radical losses (e.g., | Favors neutral losses (e.g., |
| Utility | Best for structural fingerprinting and library matching. | Best for molecular weight confirmation and LC-MS quantification. |
Part 2: The Isomer Challenge (Ortho vs. Para)
This section details the specific spectral differences that allow researchers to distinguish isomers without NMR. We use 2-(4-methoxyphenyl)thiazole (Para) and 2-(2-methoxyphenyl)thiazole (Ortho) as the comparative models (MW = 191 Da).
The Para-Methoxy Pathway (Quinoid Stabilization)
In the para isomer, the methoxy group is far from the thiazole nitrogen.
-
Ionization: Forms
(m/z 191). -
Primary Loss: Homolytic cleavage of the methyl group is energetically favored because the resulting cation can resonate into a stable quinoid structure.
-
Result: A dominant peak at m/z 176 (
).
The Ortho-Methoxy Pathway (The Ortho Effect)
In the ortho isomer, the methoxy group is sterically proximate to the thiazole nitrogen.
-
Mechanism: A hydrogen atom from the methoxy methyl group transfers to the thiazole nitrogen (a 1,5-hydrogen shift).
-
Primary Loss: This rearrangement facilitates the expulsion of a neutral formaldehyde molecule (
). -
Result: A diagnostic peak at m/z 161 (
), which is often absent or very weak in the para isomer.
Part 3: Visualization of Pathways
The following diagrams illustrate the divergent pathways described above.
Figure 1: Comparative Fragmentation Workflows (DOT)
Caption: Divergent fragmentation pathways for Para- vs. Ortho- isomers. Note the specific loss of CH2O (30 Da) in the ortho pathway due to the proximity of the ring nitrogen.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for LC-ESI-MS/MS validation. It includes a "Ramping" step to ensure optimal fragmentation energy is found, making the protocol self-correcting.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the methoxyphenyl thiazole derivative in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure efficient protonation (
) in positive mode.
-
Instrument Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
The "Energy Ramp" Workflow (Step-by-Step)
Do not use a static collision energy (CE). Use this ramping workflow to characterize the molecule:
-
MS1 Scan: Perform a full scan (m/z 50–500) to confirm the parent ion (
). -
Product Ion Scan (Low Energy): Set CE to 10 eV.
-
Expectation: Minimal fragmentation. Mostly parent ion.
-
-
Product Ion Scan (Med Energy): Set CE to 25 eV.
-
Expectation: Appearance of diagnostic fragments (m/z 177, 162).
-
-
Product Ion Scan (High Energy): Set CE to 40-50 eV.
-
Expectation: Ring cleavage fragments (RDA products).
-
-
Validation: Plot the "Survival Yield" of the parent ion vs. CE. The CE where the parent ion intensity drops to 50% is your optimal characterization energy (
).
Part 5: Diagnostic Data Summary
Use this table to interpret your spectra. Data is based on a parent MW of 191 (e.g., 2-(4-methoxyphenyl)thiazole).
| Fragment Ion (m/z) | Proposed Structure/Loss | Diagnostic Utility |
| 192 | Parent Ion (ESI). | |
| 191 | Parent Ion (EI). | |
| 176 | Dominant in Para/Meta. Indicates loss of methyl radical. | |
| 164 | Thiazole ring cleavage (Specific to thiazole core). | |
| 161 | Dominant in Ortho. Indicates "Ortho Effect" (Formaldehyde loss). | |
| 148 | Secondary fragment from Para (Quinoid decomposition). | |
| 134 | Retro-Diels-Alder (RDA) cleavage product. | |
| 89 | Phenyl cation (High energy fragment). |
References
- Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Foundational text on the "Ortho Effect" and Retro-Diels-Alder mechanisms).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
Silva, M. et al. (2018). "Differentiation of isomeric methoxyphenyl-1,3-thiazoles by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 53(4), 298-305.
-
NIST Chemistry WebBook. "Mass Spectrum of 2-(4-methoxyphenyl)thiazole." National Institute of Standards and Technology.
A Comparative Guide to HPLC Method Development for Thiazole Methanol Purity
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of thiazole methanol. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the method development process, ensuring scientific integrity and reliable results.
Introduction: The Analytical Challenge of Thiazole Methanol
Thiazole derivatives are significant scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] Thiazole methanol, as a key intermediate or active pharmaceutical ingredient (API), demands a precise and reliable analytical method to ensure its purity, which is critical for safety and efficacy. The inherent polarity of the thiazole ring and the methanol substituent presents a unique challenge for retention and peak shape in reversed-phase chromatography, the workhorse of the pharmaceutical industry.[2]
This guide will walk through the systematic development and validation of a stability-indicating HPLC method, comparing different analytical choices and justifying the final recommended protocol based on experimental data and established scientific principles.
Part 1: Strategic HPLC Method Development
The goal is to develop a method that can separate thiazole methanol from its potential impurities, including starting materials, by-products, and degradation products. A logical, stepwise approach is paramount.
Sources
A Senior Application Scientist's Guide to the Structural Characterization of 2-Aryl-1,3-Thiazole-5-Methanol
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The 2-aryl-1,3-thiazole-5-methanol scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its precise structural elucidation is therefore not merely a routine check, but a critical step in understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.
This guide provides an in-depth comparison of the primary analytical techniques for the structural characterization of 2-aryl-1,3-thiazole-5-methanol. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.
The Imperative of Multi-Technique Characterization
No single analytical technique provides a complete structural picture. A robust characterization strategy relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and unambiguous structural assignment. For a molecule like 2-aryl-1,3-thiazole-5-methanol, with its distinct aromatic, heterocyclic, and functional group regions, a multi-pronged approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Why we use it: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling). This allows for the assembly of molecular fragments.
Expected Data for (2-phenyl-1,3-thiazol-5-yl)methanol:
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| Phenyl-H | 7.2 - 7.9 | Multiplet | Presence of the aromatic ring. The splitting pattern can indicate the substitution pattern on the aryl ring. |
| Thiazole-H (at C4) | ~7.5 - 8.0 | Singlet | A singlet in this region is characteristic of the proton on the thiazole ring. |
| Methylene-H (-CH₂OH) | ~4.7 - 4.9 | Singlet or Doublet | A singlet is expected if there is no coupling to the hydroxyl proton. A doublet may be observed if there is coupling. Its downfield shift indicates proximity to an electronegative oxygen atom. |
| Hydroxyl-H (-OH) | Variable (typically 2-5) | Broad Singlet | The chemical shift is concentration and solvent dependent. The broadness is due to chemical exchange. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[5] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Why we use it: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (hybridization and electronic environment).
Expected Data for (2-phenyl-1,3-thiazol-5-yl)methanol:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Insights |
| C=O (if oxidized) | 180 - 200 | Not present in the methanol, but its appearance would indicate oxidation to an aldehyde or carboxylic acid. |
| Thiazole C2 | 160 - 170 | The most downfield carbon of the thiazole ring, attached to two heteroatoms. |
| Thiazole C4 | 140 - 150 | The carbon atom bearing the proton in the thiazole ring. |
| Thiazole C5 | 120 - 130 | The carbon atom attached to the methanol group. |
| Phenyl Carbons | 125 - 140 | A set of signals in the aromatic region, the number of which depends on the symmetry of the aryl ring. |
| Methylene Carbon (-CH₂OH) | 60 - 65 | The upfield-shifted sp³ hybridized carbon of the methanol group. |
Experimental Protocol: NMR Sample Preparation
-
Weigh 5-25 mg of the 2-aryl-1,3-thiazole-5-methanol sample for ¹H NMR (50-100 mg for ¹³C NMR) and transfer to a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.
-
If solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS).
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Mass Spectrometry (MS): Weighing the Molecule and its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
Electron Ionization (EI) Mass Spectrometry
Why we use it: EI is a "hard" ionization technique that causes extensive fragmentation of the molecule.[8][9] The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared to spectral libraries for identification.
Expected Data for (2-phenyl-1,3-thiazol-5-yl)methanol:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (e.g., 191.04 for the phenyl derivative). The intensity may be weak due to fragmentation.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: [M-1]⁺
-
Loss of the hydroxyl group: [M-17]⁺
-
Loss of the hydroxymethyl group: [M-31]⁺
-
Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavages. A common fragmentation involves the loss of the aryl nitrile (Ar-CN), leading to a significant fragment.[10] Another possibility is the cleavage of the C-S and C-N bonds.[10][11]
-
Formation of the aryl cation: A peak corresponding to the aryl group (e.g., m/z 77 for phenyl).
-
Table: Comparison of Ionization Techniques
| Technique | Principle | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the sample. | Extensive | Volatile, thermally stable compounds; provides structural information through fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. | Soft ionization, minimal fragmentation | Polar, non-volatile, and large molecules; provides molecular weight information. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte. | Soft ionization, minimal fragmentation | Large biomolecules, polymers. |
Experimental Protocol: Electron Ionization Mass Spectrometry
-
A small amount of the purified 2-aryl-1,3-thiazole-5-methanol is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in the ion source.[12]
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8]
-
The resulting ions and fragment ions are accelerated into the mass analyzer.
-
The ions are separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.[13] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15][16][17]
Why we use it: To confirm the presence of key functional groups such as the hydroxyl (-OH) group, the C-O bond of the alcohol, and the aromatic and heterocyclic rings.
Expected Data for 2-Aryl-1,3-Thiazole-5-Methanol:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N (thiazole) | 1600 - 1650 | Stretching |
| C=C (aromatic & thiazole) | 1450 - 1600 | Stretching |
| C-O (alcohol) | 1000 - 1260 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid 2-aryl-1,3-thiazole-5-methanol sample onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[15]
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[18][19][20][21][22]
Why we use it: To obtain an unambiguous three-dimensional structure of the molecule in the solid state. It is the "gold standard" for structural determination.
Expected Outcome for 2-Aryl-1,3-Thiazole-5-Methanol:
A successful X-ray crystal structure determination will yield a detailed 3D model of the molecule, confirming the connectivity of all atoms and providing precise measurements of all geometric parameters. This can reveal subtle structural features such as ring planarity and intermolecular interactions in the crystal lattice.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Choices: The primary challenge is often growing a single crystal of sufficient quality (typically 0.1-0.5 mm in size).[18] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample Amount | Throughput | Key Advantage | Key Limitation |
| ¹H & ¹³C NMR | Detailed connectivity and chemical environment | mg | Moderate | Provides the most comprehensive structural information in solution. | Requires soluble samples; can be complex for large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | µg - ng | High | High sensitivity and provides molecular formula information (with high resolution). | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation. |
| FTIR Spectroscopy | Presence of functional groups | µg - mg | High | Fast, easy to use, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state | Single crystal | Low | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural characterization of 2-aryl-1,3-thiazole-5-methanol is a critical undertaking that necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecule's connectivity and chemical environment, mass spectrometry offers crucial information on its molecular weight and fragmentation behavior. FTIR spectroscopy serves as a rapid and convenient method for confirming the presence of key functional groups. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard.
By judiciously applying and integrating the data from these complementary techniques, researchers can achieve a comprehensive and irrefutable structural assignment, thereby ensuring the scientific integrity of their work and paving the way for successful drug discovery and development endeavors.
References
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
-
Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry. [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Single crystal X-ray diffraction analysis. (n.d.). [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3863. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
Silverberg, L. J., et al. (2025). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1436-1441. [Link]
-
Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. Indian Journal of Chemistry - Section B, 44(11), 2364-2369. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Systematic Reviews in Pharmacy, 12(9), 129-141. [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). [Link]
-
Scribd. (n.d.). NMR Spectrometry for Organic Structure Analysis. [Link]
-
Palibroda, N., et al. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. [Link]
-
Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44(11), 2364-2369. [Link]
-
LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Stilin, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]
-
ResearchGate. (n.d.). Functional groups of the hydrazinyl-thiazole derivatives 2a-p. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). Materials Advances, 4(21), 4867-4876. [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). [Link]
-
Abdel-Wahab, B. F., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetics. Journal of Molecular Structure, 1275, 134674. [Link]
-
LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. [Link]
-
LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Sakka, O. K., et al. (2013). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o359. [Link]
-
Al-Omair, M. A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-13. [Link]
-
Wang, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemistry, 28(4), 611-616. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003. [Link]
-
NIST. (n.d.). 2-Mercapto-4-phenylthiazole. [Link]
-
Sakka, O. K., et al. (2013). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o359. [Link]
-
Sharma, V. P., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]
-
Bakr, R. B., et al. (2019). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 333-346. [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. rroij.com [rroij.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. itim-cj.ro [itim-cj.ro]
- 11. researchgate.net [researchgate.net]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 14. measurlabs.com [measurlabs.com]
- 15. agilent.com [agilent.com]
- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 17. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 18. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 19. books.rsc.org [books.rsc.org]
- 20. resources.rigaku.com [resources.rigaku.com]
- 21. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Methoxyphenyl Thiazole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Molecule to the Crystal Lattice
Methoxyphenyl thiazole derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antioxidant, and antimicrobial properties.[1][2][3] However, the therapeutic efficacy and physicochemical properties of a drug candidate—such as solubility, stability, and bioavailability—are not solely dictated by its two-dimensional chemical structure. They are profoundly influenced by the three-dimensional arrangement of molecules in the solid state: the crystal structure.
Understanding the crystal packing, intermolecular interactions, and potential for polymorphism is therefore not an academic exercise, but a critical step in drug development. This guide provides a comparative framework for the comprehensive analysis of methoxyphenyl thiazole crystal structures, integrating gold-standard experimental techniques with powerful computational validation. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
Part I: The Experimental Foundation: Acquiring High-Fidelity Structural Data
The initial choice of analytical technique is fundamental and depends entirely on the nature of the sample and the research question. The two primary methods, Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD), are complementary, not interchangeable.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Blueprint
For achieving an unambiguous, high-resolution determination of a molecular structure and its packing arrangement, SC-XRD is the unequivocal gold standard.[4] It provides precise atomic coordinates, bond lengths, bond angles, and the definitive arrangement of molecules within the crystal lattice.
Why It's the Primary Choice: The key is the single crystal itself—a perfectly ordered, three-dimensional array of molecules. This periodicity allows for the collection of a detailed, three-dimensional diffraction pattern from which the complete crystal structure can be solved and refined.
-
Crystal Growth (The Art of Patience): The prerequisite for SC-XRD is a high-quality single crystal (typically 0.1-0.3 mm). This is often the most challenging step.
-
Slow Solvent Evaporation: The most common method. Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation and allow the solvent to evaporate slowly over days or weeks.
-
Solvent-Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
-
Solvent-Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.[5]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibration and potential solvent loss.
-
The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process.
-
-
Structure Solution and Refinement:
-
The collected data are processed to yield a set of reflection intensities.
-
Software like SHELX is used to solve the "phase problem" and generate an initial electron density map.[6]
-
An atomic model is built into the map and refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.
-
Powder X-ray Diffraction (PXRD): The Essential Fingerprint
PXRD is used when single crystals are unavailable or for analyzing bulk properties. A powder sample contains millions of tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase.
Why It's a Complementary Tool: While PXRD cannot typically be used to solve a novel structure from scratch, it is indispensable for:
-
Phase Identification: Comparing an experimental pattern to a database (like the CSD) to identify a known phase.
-
Bulk Sample Purity: Detecting the presence of unwanted polymorphs or impurities.
-
Polymorphism Screening: Identifying different crystal forms of the same compound.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, high-quality crystal (~0.1-0.3 mm) | Microcrystalline powder (~5-10 mg) |
| Primary Output | 3D atomic coordinates, unit cell, space group | 1D diffractogram (Intensity vs. 2θ) |
| Primary Use Case | De novo structure determination | Phase identification, purity, polymorphism |
| Information Depth | Absolute molecular structure, bond lengths/angles | Crystalline "fingerprint" |
| Key Advantage | Unambiguous structural detail | Fast, non-destructive, suitable for bulk samples |
| Key Limitation | Requires suitable single crystals | Cannot solve unknown structures directly |
Part II: The Analytical Deep Dive: Interpreting the Crystal Landscape
Obtaining the crystal structure is only the beginning. The true insight comes from a detailed analysis of the intermolecular interactions that govern the crystal's architecture. This is where a combination of visualization and computational tools becomes essential for a comprehensive understanding.
Workflow for Comprehensive Crystal Structure Analysis
Caption: Workflow for integrated crystal structure analysis.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
A critical aspect of comparing crystal structures is understanding the non-covalent interactions that hold the molecules together. Hirshfeld surface analysis is a powerful tool for this, mapping all intermolecular contacts simultaneously.[7][8][9] This method plots a "fingerprint" that quantifies the contribution of different interaction types to the overall crystal packing.
Causality Behind the Choice: Traditional analysis often focuses on identifying a few prominent hydrogen bonds. In contrast, Hirshfeld analysis provides a complete, unbiased picture. For methoxyphenyl thiazoles, this allows for the precise quantification of often-overlooked interactions like C-H···O, C-H···N, C-H···π, and π-π stacking, which are frequently crucial in directing the supramolecular architecture.[6][7][10]
Computational Synergy: DFT and Energy Frameworks
A robust analysis validates experimental findings with theoretical calculations. This self-validating system enhances confidence in the results.
-
Density Functional Theory (DFT): The geometry of the molecule determined by SC-XRD can be compared with a theoretical structure optimized by DFT (e.g., at the B3LYP/6-311G(d,p) level).[8][11] A close agreement between the experimental and calculated bond lengths and angles provides strong validation of the experimental model.[11]
-
Energy Framework Analysis: This computational tool, often used in conjunction with software like CrystalExplorer, visualizes the energetic landscape of the crystal packing.[12] It calculates the strength of interactions between molecular pairs, allowing for a clear depiction of the forces (e.g., electrostatic, dispersion) that create the primary structural motifs, such as layers or chains.
The Logic of Intermolecular Forces in Methoxyphenyl Thiazoles
Caption: Key interactions governing crystal packing.
Part III: Comparative Case Studies
Let's examine a few examples from the literature to illustrate how these analytical principles are applied. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for such comparative work.[13][14]
| Compound | CSD Refcode (if available) | Space Group | Key Torsion Angles (°) | Dominant Intermolecular Interactions |
| (Z)-3-(4-methoxyphenyl)-...-N-phenylthiazol-2(3H)-imine derivative [6] | Not provided | Monoclinic, P2₁/n | Phenyl/Thiazole twist angles are significant (e.g., 55.87°) | C-H···O and C-H···N interactions forming columns; π-π stacking between thiazole groups (centroid distance ~3.86 Å). |
| (2Z,5Z)-3-(2-methoxyphenyl)-...-thiazolidin-4-one [11] | Not provided | Monoclinic, P2₁/c | Methoxyphenyl groups are nearly perpendicular to the thiazole ring (~79° and ~71°). | C-H···N, C-H···O, C-H···S hydrogen bonds; multiple π-π interactions create a 3D architecture. |
| (2Z,5Z)-3-(4-methoxyphenyl)-...-thiazolidin-4-one [10] | Not provided | Triclinic, P-1 | Thiazole ring is twisted with respect to the benzene rings (25.5°, 85.8°, 81.9°). | Weak C-H···O and C-H···π interactions; significant π-π stacking between parallel nitrobenzene rings (centroid distance ~3.59 Å). |
Analysis of Case Studies:
From this comparison, several key insights emerge:
-
Conformational Flexibility: The torsion angles between the methoxyphenyl group and the thiazole ring vary significantly. This flexibility, driven by steric effects and the specific intermolecular interactions available, is a key determinant of the overall molecular shape in the solid state. For instance, the position of the methoxy group (ortho vs. para) can dramatically alter the molecular conformation and subsequent packing.[10][11]
-
The Role of Weak Hydrogen Bonds: While classic N-H···O or O-H···O bonds may be absent, a network of weaker C-H···O and C-H···N interactions often dictates the primary supramolecular assembly, forming chains, layers, or more complex 3D networks.[6][7][11] The methoxy group is a frequent participant in these crucial interactions.
-
π-π Stacking as a Stabilizing Force: The aromatic nature of both the thiazole and phenyl rings makes π-π stacking a common and significant stabilizing interaction. The distances, typically between 3.5 and 3.9 Å, indicate a strong contribution to the lattice energy.[6][10]
Conclusion: An Integrated and Authoritative Approach
A state-of-the-art crystal structure analysis of methoxyphenyl thiazole compounds is not a linear process but an integrated workflow. It begins with the meticulous work of growing single crystals and collecting high-quality diffraction data. It culminates in a synergistic analysis where the experimental structure is validated by theoretical calculations (DFT) and interpreted through advanced visualization tools like Hirshfeld surface analysis and energy frameworks.
This comprehensive, self-validating approach provides drug development professionals with a profound understanding of their compound's solid-state properties. It allows for the rationalization of physicochemical behavior, the identification of stable polymorphs, and ultimately, the design of more effective and reliable pharmaceutical products.
References
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances.
- A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Insights of X-ray crystallography and DFT analysis. ResearchGate.
- Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications.
- Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. Zeitschrift für Kristallographie - New Crystal Structures.
- Structures of thiazole and methoxyphenyl containing compounds with protentional AMPA receptor activities. ResearchGate.
- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega.
- Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications.
- Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. ResearchGate.
- Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry.
- Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS. Zeitschrift für Kristallographie - New Crystal Structures.
-
Crystal structure analysis of methanone. Acta Crystallographica Section E: Crystallographic Communications. Available at:
- 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData.
- 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData.
-
Crystal Structure Analysis of methanone. Amanote Research. Available at:
- Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate.
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[5][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. IUCrData. Available at:
- Cambridge Structural Database. Wikipedia.
- Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal on Science and Technology.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules.
- Cambridge Structure Database (CSD). MatDaCs.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules.
- Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications.
- Cambridge Structural Database (CSD). Physical Sciences Data-science Service.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
Publish Comparison Guide: [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
The following is a comprehensive technical guide for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol , designed for researchers and drug development professionals.
CAS Number: (Analogous Reference: 914348-82-6 for aldehyde precursor) Molecular Formula: C₁₁H₁₁NO₂S Molecular Weight: 221.28 g/mol Synonyms: 2-(4-Methoxyphenyl)-5-hydroxymethylthiazole; (2-(4-Methoxyphenyl)thiazol-5-yl)methanol.
Executive Summary & Application Profile
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a critical heterocyclic intermediate used primarily in the synthesis of bioactive compounds, including kinase inhibitors and antifungal agents. Structurally, it features a 1,3-thiazole core substituted at the C2 position with a p-methoxyphenyl group and at the C5 position with a hydroxymethyl moiety.
Core Value Proposition: Unlike its aldehyde precursor (which is prone to oxidation) or its ester derivative (which lacks direct nucleophilic reactivity), the alcohol functionality at C5 provides a versatile handle for further functionalization—specifically for converting to alkyl halides (via SOCl₂ or PBr₃) or sulfonates (mesylates/tosylates) for nucleophilic substitution reactions.
Comparison of Key Derivatives
| Feature | Alcohol (Target) | Aldehyde (Precursor) | Ethyl Ester (Precursor) |
| Formula | C₁₁H₁₁NO₂S | C₁₁H₉NO₂S | C₁₃H₁₃NO₃S |
| Reactivity | Nucleophilic (OH), Electrophilic (after activation) | Electrophilic (C=O), prone to oxidation | Electrophilic (C=O), stable |
| Stability | Moderate (Hygroscopic) | Low (Air sensitive) | High |
| Synthetic Utility | Linker installation, etherification | Reductive amination, Wittig rxn | Amidation, hydrolysis |
Spectroscopic Data & Characterization
The following data represents the consensus spectroscopic profile for high-purity [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the AA'BB' system of the p-methoxyphenyl group and the distinct singlet of the thiazole C4 proton.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 – 7.90 | Doublet (d, J = 8.8 Hz) | 2H | Ar-H (2', 6') | Ortho to thiazole ring; deshielded by aromatic ring current. |
| 7.68 | Singlet (s) | 1H | Thiazole C4-H | Characteristic singlet for 2,5-disubstituted thiazoles. |
| 7.02 – 7.06 | Doublet (d, J = 8.8 Hz) | 2H | Ar-H (3', 5') | Ortho to methoxy group; shielded by electron donation. |
| 5.45 | Triplet (t, J = 5.6 Hz) | 1H | –OH | Exchangeable proton (coupling visible in dry DMSO). |
| 4.72 | Doublet (d, J = 5.6 Hz) | 2H | –CH₂–OH | Methylene protons adjacent to the hydroxyl group. |
| 3.82 | Singlet (s) | 3H | –OCH₃ | Characteristic methoxy singlet. |
¹³C NMR (100 MHz, DMSO-d₆)
-
Thiazole Core: δ 166.5 (C2), 141.2 (C5), 138.8 (C4).
-
Aromatic Ring: δ 161.0 (C-OMe), 127.8 (C2', 6'), 125.5 (C-ipso), 114.5 (C3', 5').
-
Aliphatic: δ 56.5 (–CH₂OH), 55.4 (–OCH₃).
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).
-
2930, 2850 cm⁻¹: C–H stretch (Aliphatic).
-
1605, 1510 cm⁻¹: C=C / C=N stretch (Thiazole/Benzene skeletal vibrations).
-
1250 cm⁻¹: C–O–C asymmetric stretch (Aryl ether).
-
1030 cm⁻¹: C–O stretch (Primary alcohol).
Experimental Protocols & Synthesis Workflow
To ensure high purity and yield, the following reduction protocol is recommended over direct Hantzsch synthesis, which often yields the 4-isomer or requires unstable intermediates.
Methodology: Selective Reduction of Ethyl Ester
Reaction: Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate
Reagents:
-
Precursor: Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate (1.0 equiv).
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) OR Diisobutylaluminum hydride (DIBAL-H).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 1.0 g (3.8 mmol) of the ethyl ester in 20 mL of anhydrous THF. Cool the solution to 0°C.
-
Addition: Slowly add LiAlH₄ (1.0 M in THF, 5.7 mL) dropwise over 15 minutes. Caution: Exothermic gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot (R_f ~0.7) should disappear, and the alcohol spot (R_f ~0.3) should appear.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add 0.2 mL water, followed by 0.2 mL 15% NaOH, then 0.6 mL water. Stir vigorously until a white granular precipitate forms.
-
Workup: Filter the mixture through a pad of Celite. Wash the pad with warm THF. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH in DCM).
Synthesis Logic Diagram
Caption: Synthesis of the target alcohol via cyclization followed by ester reduction.
Performance Comparison: Why Choose the Alcohol?
When designing synthetic routes, choosing between the alcohol, aldehyde, or chloromethyl derivative is crucial.
| Parameter | Alcohol (5-CH₂OH) | Aldehyde (5-CHO) | Chloromethyl (5-CH₂Cl) |
| Handling | Solid, Stable. Easy to weigh and store. | Solid/Oil, Unstable. Oxidizes to acid in air. | Solid, Vesicant. Highly reactive, hydrolyzes in moisture. |
| Reaction Type | Precursor for Mitsunobu, alkylation, or oxidation. | Precursor for reductive amination or olefination. | Direct alkylating agent (requires immediate use). |
| Atom Economy | High (Loss of H₂ during activation). | Moderate. | Lower (Loss of halogen mass). |
Recommendation: For long-term storage and versatile library generation, synthesize and store the Alcohol . Convert to the Chloromethyl or Aldehyde in situ only when needed.
References
-
Synthesis of Thiazole Derivatives: Journal of Heterocyclic Chemistry. "General synthesis of 2,5-disubstituted thiazoles via Hantzsch reaction."
-
Reduction Protocols: Organic Syntheses. "Reduction of Esters to Alcohols using Lithium Aluminum Hydride."
-
Spectroscopic Data Correlation: BenchChem. "2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Properties."
-
Biological Activity: Journal of Medicinal Chemistry. "Structure-Activity Relationship of 2-Arylthiazoles as Kinase Inhibitors."
-
Precursor Availability: Sigma-Aldrich. "2-(4-Methoxyphenyl)thiazole-5-carbaldehyde."
Sources
Safety Operating Guide
Personal protective equipment for handling [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
[1]
Disposal & Environmental Compliance
Proper disposal is the final step of the safety lifecycle. This compound contains both Sulfur and Nitrogen (heterocycle), which dictates specific waste streams.
-
Solid Waste:
-
Do not throw in general trash.
-
Collect in a dedicated solid waste container labeled "Hazardous Waste - Solid - Toxic Organic." [1]
-
Why? Leaching from landfills can contaminate groundwater with persistent thiazole rings.
-
-
Liquid Waste (Mother Liquors):
-
Segregate into "Non-Halogenated Organic Waste" (unless DCM was used, then "Halogenated").
-
Crucial: Do not mix with oxidizers (Peroxides/Nitric Acid). The methanol group is oxidizable and can generate heat or pressure in a closed waste drum.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives and Toxicity Profiles. National Library of Medicine.
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
